1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea
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Overview
Description
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom, and two nitrogen atoms bonded to the same carbon The compound also features two aromatic rings, one of which is substituted with a chlorine atom and the other with two methyl groups
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of 4-chlorophenylethylamine with 3,5-dimethylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Reagents like chlorine, nitric acid, and sulfuric acid are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group may yield thiourea dioxide, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiourea derivatives, including this compound, have shown promising biological activities, such as antibacterial, antifungal, and antiviral properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound has been studied for its potential anticancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Thiourea derivatives are used in the production of various industrial products, such as dyes, photographic chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3,5-dimethylphenyl)thiourea: This compound lacks the 4-chlorophenylethyl group, which may result in different biological activities and chemical reactivity.
1-[2-(4-Methylphenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea: The presence of a methyl group instead of a chlorine atom may affect the compound’s properties and interactions with molecular targets.
1-[2-(4-Bromophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea: The substitution of a bromine atom for the chlorine atom can lead to variations in the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-12-9-13(2)11-16(10-12)20-17(21)19-8-7-14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUVHYLTNZNPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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